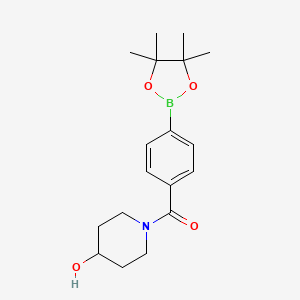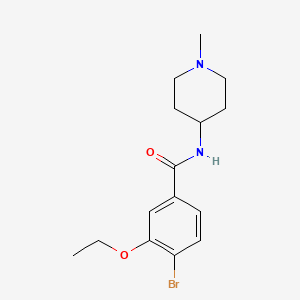
Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radioligand for Gamma-Emission Tomography : Benzamide derivatives have been utilized in the synthesis of radioiodinated ligands for serotonin-5HT2-receptors. These ligands are potential tracers for gamma-emission tomography, aiding in neurological studies (Mertens et al., 1994).
Sigma Receptor Scintigraphy in Breast Cancer : Another application involves sigma receptor scintigraphy using benzamide derivatives to visualize primary breast tumors in humans. This technique leverages the binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).
CCR5 Antagonist Synthesis : Benzamide compounds have been synthesized for potential use as non-peptide CCR5 antagonists. CCR5 is a receptor targeted for therapeutic intervention in various diseases, including HIV (Bi, 2015).
Dopamine D-2 Receptor Antagonists for Antipsychotic Agents : Some substituted benzamides exhibit dopamine D-2 receptor antagonism, making them candidates for antipsychotic agents. Their efficacy is linked to specific enantiomers and substitution patterns (Högberg et al., 1991).
Acetylcholinesterase Inhibitors in Alzheimer's Disease : Certain benzamide derivatives have been evaluated for anti-acetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other cognitive disorders (Sugimoto et al., 1990).
Heparanase Inhibitors for Cancer Therapy : Some benzamide derivatives function as heparanase inhibitors, which is significant in cancer therapy due to the role of heparanase in tumor metastasis and angiogenesis (Xu et al., 2006).
Serotonin 4 Receptor Agonists for Gastrointestinal Disorders : Benzamide derivatives have been synthesized as serotonin 4 receptor agonists. They show potential in treating gastrointestinal disorders by influencing gut motility and secretion (Elz & Keller, 1995).
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-20-14-10-11(4-5-13(14)16)15(19)17-12-6-8-18(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTYWSVFEZPEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)
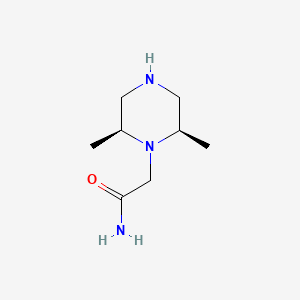


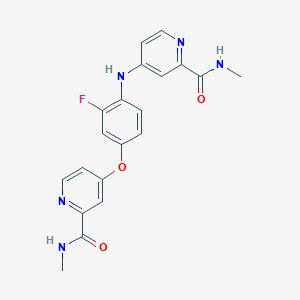


![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)
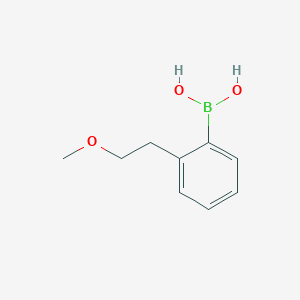
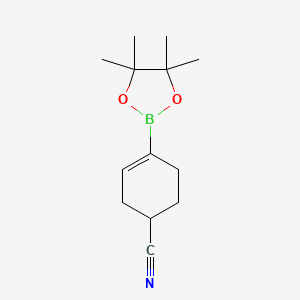
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
